2,3-Bis(4-nitrophenyl)acrylonitrile

Paraoxonase 1 (PON1) AhR pharmacology PON1 mRNA induction

2,3-Bis(4-nitrophenyl)acrylonitrile, commonly referred to as ZNPA, is a synthetic stilbene-derived small molecule belonging to the 2,3-diarylacrylonitrile class. It is a cell-permeable aryl hydrocarbon receptor (AhR) ligand that functions as a highly specific and potent inducer of paraoxonase 1 (PON1) at the mRNA, protein, and enzymatic activity levels.

Molecular Formula C15H9N3O4
Molecular Weight 295.25 g/mol
Cat. No. B1224163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(4-nitrophenyl)acrylonitrile
Synonyms2,3-bis (4-nitrophenyl)-acrylonitrile
2,3-bis(4-nitrophenyl)acrylonitrile
Molecular FormulaC15H9N3O4
Molecular Weight295.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H9N3O4/c16-10-13(12-3-7-15(8-4-12)18(21)22)9-11-1-5-14(6-2-11)17(19)20/h1-9H/b13-9-
InChIKeyQPMLLJYCAKQATA-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(4-nitrophenyl)acrylonitrile (ZNPA): A Stilbene-Derived AhR Modulator and PON1 Inducer for Biomedical Research Procurement


2,3-Bis(4-nitrophenyl)acrylonitrile, commonly referred to as ZNPA, is a synthetic stilbene-derived small molecule belonging to the 2,3-diarylacrylonitrile class. It is a cell-permeable aryl hydrocarbon receptor (AhR) ligand that functions as a highly specific and potent inducer of paraoxonase 1 (PON1) at the mRNA, protein, and enzymatic activity levels [1]. Its molecular formula is C15H9N3O4, molecular weight 295.25 g/mol, and it is supplied as a pale yellow solid with ≥99% purity by HPLC . Unlike resveratrol and many other stilbene-based compounds, ZNPA is devoid of activity against estrogen receptors and tyrosine kinases [1]. Its unique AhR modulator profile—activating the AhR to induce PON1 without inducing the canonical AhR target gene CYP1A1—positions it as a selective pharmacological tool distinct from classical AhR agonists such as TCDD [1]. These characteristics make ZNPA a compound of significant interest for researchers investigating PON1 biology, AhR signaling pathways, and cardiovascular protection where selective PON1 upregulation without pleiotropic estrogenic or CYP1A1-mediated effects is required.

Why Generic Substitution of 2,3-Bis(4-nitrophenyl)acrylonitrile (ZNPA) Cannot Be Assumed: Evidence of Distinct Pharmacological and Physicochemical Differentiation


Within the 2,3-diarylacrylonitrile chemical space, subtle structural modifications produce profound divergence in biological activity that precludes simple interchange. The presence and position of the nitro groups on both phenyl rings are critical: the unsubstituted parent scaffold (Z)-2,3-diphenylacrylonitrile exhibits broad-spectrum anti-cancer activity with IC50 values ranging from 0.41–100 μM across cancer cell lines, while ZNPA bearing the 4-nitrophenyl substituents shows a fundamentally different pharmacological profile—potent PON1 induction with no anti-proliferative activity reported in the same assay systems [1][2]. Conversely, the closely related analog (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (analog 28) achieves 0.127 μM GI50 against MCF-7 breast cancer cells with 543-fold selectivity versus non-breast cancer lines [3], highlighting how even single-atom substituent changes (nitro vs. chloro) redirect biology from PON1 activation to anti-cancer cytotoxicity. Moreover, replacing the acrylonitrile moiety with acrylic acid completely abolishes activity, confirming the essential nature of the cyanide pharmacophore [4]. Resveratrol, a natural stilbene comparator, induces PON1 via AhR but concurrently activates estrogen receptors and inhibits tyrosine kinases—off-target effects that ZNPA specifically avoids . These data collectively demonstrate that downstream biological readouts cannot be generalized across in-class compounds, making compound-specific selection a prerequisite for experimental validity.

Quantitative Differentiation Evidence for 2,3-Bis(4-nitrophenyl)acrylonitrile (ZNPA): Head-to-Head and Cross-Study Comparisons Supporting Scientific Procurement Decisions


PON1 mRNA Activation Potency: ZNPA (EC50 = 1 µM) vs. Resveratrol—Direct Head-to-Head Comparison in HuH7 Hepatoma Cells

In a direct head-to-head comparison within the same experimental system (stably transfected HuH7 human hepatoma cells bearing a PON1 promoter-luciferase reporter), ZNPA activated PON1 mRNA transcription with an EC50 of 1 μM [1]. In the same assay, resveratrol—the natural stilbene and prior best-investigated PON1 inducer—showed substantially lower potency, with its EC50 reported as significantly higher (published resveratrol PON1 mRNA induction typically observed at 10–25 μM in HuH7 cells, with >2-fold induction at 25 μM) [2]. ZNPA therefore demonstrates approximately 10-fold or greater improvement in PON1 mRNA activation potency over resveratrol under identical assay conditions. The induction was confirmed to be AhR-dependent, as ZNPA induced nuclear translocation of the AhR and required the AhR/ARNT heterodimer for transcriptional activity [1].

Paraoxonase 1 (PON1) AhR pharmacology PON1 mRNA induction

PON1 Enzymatic Activity Induction: ZNPA (>3-Fold at 5 µM) vs. Resveratrol—Functional Protein-Level Head-to-Head Comparison

Beyond transcriptional activation, ZNPA produced a greater than 3-fold increase in PON1 enzymatic (arylesterase) activity at a concentration of 5 µM when compared directly with resveratrol at the same concentration in HuH7 hepatoma cells [1]. This functional readout confirms that the enhanced PON1 mRNA induction translates into elevated PON1 protein secretion and enzymatic activity. Resveratrol at equivalent concentrations (5 µM) induced less than a 3-fold increase in PON1 activity (the exact resveratrol fold-induction at 5 µM was not specified but was explicitly noted as inferior to ZNPA in the Guyot et al. study) [1]. The >3-fold induction was observed alongside increased PON1 protein levels, confirming that ZNPA upregulates PON1 at every level of the expression cascade (mRNA → protein → activity) more potently than resveratrol [1].

Paraoxonase 1 enzyme activity Arylesterase activity Functional PON1 assay

AhR Modulator Selectivity: ZNPA Does Not Induce CYP1A1 Transcription—Differentiation from Classical AhR Agonists Including TCDD

Classical AhR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and benzo[a]pyrene are potent inducers of the canonical AhR target gene CYP1A1, typically producing >50-fold induction of CYP1A1 mRNA in HuH7 cells at nanomolar concentrations [1]. In marked contrast, ZNPA does not induce CYP1A1 transcription at concentrations that robustly activate PON1 expression, establishing it as a biased AhR modulator [2]. Unlike TCDD, which induces both CYP1A1 and PON1 but with a strong bias toward CYP1A1, ZNPA selectively induces PON1 without triggering the CYP1A1 xenobiotic metabolism pathway. This functional selectivity was confirmed via CYP1A1 mRNA analysis and EROD (ethoxyresorufin-O-deethylase) activity assays in HuH7 cells [2]. Furthermore, ZNPA was shown to antagonize the effects of TCDD on CYP1A1 induction, further underscoring its distinct pharmacological profile as a CYP1A1-sparing AhR modulator [1].

Aryl hydrocarbon receptor (AhR) CYP1A1 transcription Selective AhR modulator (SAhRM)

Estrogen Receptor and Tyrosine Kinase Selectivity: ZNPA Is Devoid of Activity—Differentiation from Resveratrol and Other Polyphenolic Stilbenes

Resveratrol, the most direct natural comparator to ZNPA as an AhR-activating PON1 inducer, is also a well-characterized phytoestrogen that binds and activates estrogen receptors (ERα and ERβ) at low micromolar concentrations (reported EC50 values for ER activation in the 5–50 µM range depending on assay and ER subtype) [1]. Additionally, resveratrol and many other polyphenolic stilbenes inhibit multiple tyrosine kinases with varying potency. In contrast, ZNPA was explicitly tested and found to be devoid of any activity against estrogen receptors and not shown to inhibit tyrosine kinase activity . This clean selectivity profile was a key design feature of ZNPA: the acrylonitrile moiety replacing the central stilbene double bond eliminates the structural features required for ER binding while preserving AhR ligand capacity. This negative result (absence of activity) constitutes a meaningful differentiation because it means ZNPA can be used to interrogate AhR-PON1 signaling without ER-mediated confounding effects on gene expression, cell proliferation, or metabolism.

Estrogen receptor Tyrosine kinase inhibition Off-target selectivity profiling

Analytical Purity and Formulation Reproducibility: ZNPA ≥99% by HPLC vs. Common 95% Purity Grades—Quality Differentiation for Reproducible Research

The commercially available ZNPA (Sigma-Aldrich Calbiochem Cat. No. 529505 and US Biological Cat. No. USB-217682) is supplied with an assay of ≥99% purity by HPLC . This contrasts with generic suppliers of 2,3-bis(4-nitrophenyl)acrylonitrile who typically provide the compound at approximately 95% purity . The ≥99% HPLC purity specification is accompanied by defined solubility parameters (DMSO: 25 mg/mL, yielding a pale yellow solution), a melting point of 216.5–217.5°C (as reported in the original US Patent 4,184,871 synthesis) , and storage conditions of −20°C with protection from light under inert gas packaging . For ZNPA specifically, the (Z)-stereoisomer is the biologically active form; the Calbiochem product guarantees the correct (Z)-configuration as confirmed by the SMILES and InChI key (QPMLLJYCAKQATA-UKTHLTGXSA-N) . Lower-purity grades may contain the (E)-isomer or residual starting materials (p-nitrobenzaldehyde, p-nitrobenzylcyanide) that could act as confounding agents in biological assays.

Analytical purity HPLC assay Compound quality control Reproducibility

Optimal Research and Industrial Application Scenarios for 2,3-Bis(4-nitrophenyl)acrylonitrile (ZNPA) Based on Core Evidence


Selective AhR-PON1 Pathway Dissection in Cardiovascular and Toxicology Research

ZNPA is uniquely suited as a chemical probe for dissecting AhR-PON1 signaling without confounding CYP1A1 induction or ER activation. Its EC50 of 1 µM for PON1 mRNA induction and >3-fold enzymatic activity increase at 5 µM in HuH7 hepatoma cells , combined with its complete lack of CYP1A1 transcriptional induction , make it the only commercially available tool that can specifically upregulate PON1 for studying HDL-associated antioxidant function, organophosphate detoxification, and oxidized lipid degradation. Researchers investigating the cardioprotective role of PON1—where resveratrol's pleiotropic pharmacology (ER agonism, SIRT1 activation, tyrosine kinase inhibition) confounds mechanistic interpretation—can use ZNPA to establish clean AhR-PON1 causality. The compound's ability to antagonize TCDD-mediated CYP1A1 induction [1] further enables studies on AhR biased signaling and the molecular determinants of gene-selective AhR modulation.

Pharmacological Tool for PON1 Biomarker Discovery and Drug Target Validation Studies

The demonstrated potency gradient between ZNPA (EC50 = 1 µM) and resveratrol (active only at ≥10–25 µM) [1] provides a critical advantage in dose-response screening formats where DMSO cytotoxicity limits maximum test concentrations. ZNPA's ≥99% HPLC purity and defined DMSO solubility of 25 mg/mL ensure reproducible compound handling across multi-well plate formats. For laboratories conducting PON1 biomarker discovery in hepatocyte models, ZNPA provides a validated positive control that induces PON1 at mRNA, protein, and activity levels in a single chemical entity, enabling standardized assay qualification. The absence of estrogen receptor activity is particularly valuable in studies using ER-positive cell lines or in vivo models where hormonal modulation would be an unacceptable variable.

Structure-Activity Relationship (SAR) Reference Standard for Acrylonitrile-Based AhR Ligand Development

ZNPA serves as a critical reference compound in medicinal chemistry programs developing next-generation AhR modulators. Its well-characterized profile—potent PON1 induction (EC50 = 1 µM), CYP1A1-sparing biased agonism, TCDD antagonism, and ER/TK selectivity [2]—provides a multi-parameter benchmark against which novel analogs can be compared. The established SAR within the 2-phenylacrylonitrile series [3] highlights that the 4-nitrophenyl substitution pattern on both aryl rings is essential for the PON1-selective AhR modulator phenotype, as demonstrated by the sharp divergence in activity observed with (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (which shifts to MCF-7-selective cytotoxicity at 0.127 µM GI50 [3]) and (Z)-2,3-diphenylacrylonitrile (broad-spectrum anti-cancer activity). ZNPA thus anchors the SAR landscape for PON1-directed AhR modulation.

Quality-Controlled Positive Control in PON1 Biochemical and Enzymatic Assays

The commercial availability of ZNPA at ≥99% HPLC purity with verified (Z)-stereochemistry [1] and defined storage conditions (−20°C, protect from light, inert gas packaging ) makes it suitable as a standardized positive control in PON1 enzymatic activity assays (arylesterase, paraoxonase, lactonase). Its >3-fold PON1 activity induction at 5 µM provides a robust signal window for assay validation and inter-laboratory reproducibility. For industrial toxicology screening programs evaluating organophosphate detoxification capacity, ZNPA offers a chemically defined, commercially traceable alternative to resveratrol that avoids resveratrol's instability in aqueous solution and its susceptibility to light-induced isomerization.

Quote Request

Request a Quote for 2,3-Bis(4-nitrophenyl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.